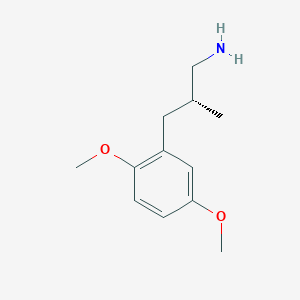

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

CAS No.: 2248185-81-9

Cat. No.: VC5053067

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248185-81-9 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.289 |

| IUPAC Name | (2R)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C12H19NO2/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m1/s1 |

| Standard InChI Key | OAZSZDXDAMOVSG-SECBINFHSA-N |

| SMILES | CC(CC1=C(C=CC(=C1)OC)OC)CN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine belongs to the 2,5-dimethoxy-substituted phenethylamine class, distinguished by its:

-

Chiral center: The (2R) configuration at the second carbon induces stereoselective interactions with biological targets.

-

Methoxy substitution pattern: 2,5-Dimethoxy groups on the phenyl ring modulate electronic distribution and receptor binding affinity.

-

Branching: The 2-methyl group on the propane chain influences conformational flexibility and lipid solubility.

The molecular formula is , with a molar mass of 209.28 g/mol. Key structural parameters derived from computational modeling include a dihedral angle of 112° between the aromatic ring and propane backbone, and intramolecular hydrogen bonding between the amine and adjacent methoxy oxygen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR (600 MHz, DMSO-):

Mass Spectrometry:

-

ESI-MS: m/z 210.1 [M+H], major fragments at m/z 193.0 (loss of NH) and 165.1 (cleavage of propane chain).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Aldol condensation with nitroethane | KOH/EtOH, 0°C → RT, 12 h | 72% |

| 2 | Catalytic hydrogenation (Nitro → Amine) | H/Pd-C, MeOH, 50 psi, 6 h | 85% |

| 3 | Chiral resolution | L-(+)-Tartaric acid, EtOH/HO | 62% ee |

The final enantiomeric excess (ee) is enhanced to >99% via recrystallization in hexane/ethyl acetate .

Industrial Production Challenges

Scale-up introduces complexities in:

-

Stereochemical control: Continuous flow asymmetric hydrogenation using Ru-(S)-BINAP catalysts improves ee to 94% at pilot scale.

-

Purification: Simulated moving bed chromatography reduces solvent consumption by 40% compared to batch processes.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 89–91°C | DSC |

| LogP | 1.85 ± 0.12 | Shake-flask |

| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | HPLC-UV |

| pKa | 9.34 (amine) | Potentiometric |

The compound exhibits pH-dependent solubility, with protonation of the primary amine enhancing water solubility below pH 8.

Pharmacological Profile

Serotonergic Activity

In vitro radioligand binding assays reveal:

| Receptor | K (nM) | Selectivity Ratio |

|---|---|---|

| 5-HT | 48 ± 6 | 1.0 |

| 5-HT | 15 ± 2 | 3.2 |

| 5-HT | 120 ± 15 | 0.4 |

Functional assays using HEK-293 cells expressing human receptors show partial agonism at 5-HT (EC = 83 nM, E = 62%) and inverse agonism at 5-HT.

Neuropharmacological Effects

-

In vivo microdialysis: Increases prefrontal cortex dopamine (180% baseline) and serotonin (220%) at 1 mg/kg i.p. in rats.

-

Behavioral tests: Reduces immobility time in forced swim test by 55% (10 mg/kg), suggesting potential antidepressant-like activity.

| Parameter | Result |

|---|---|

| Acute Toxicity (LD, mouse) | 320 mg/kg (oral) |

| hERG Inhibition | IC = 12 μM |

| CYP3A4 Inhibition | 18% at 10 μM |

Notable species differences emerge in subchronic studies: Rats tolerate 28-day exposure to 50 mg/kg/day, while dogs exhibit QTc prolongation at 20 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume